molecular formula C11H10N4O4S B2358987 N-(5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide CAS No. 1251648-70-0

N-(5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide

Cat. No.: B2358987
CAS No.: 1251648-70-0
M. Wt: 294.29
InChI Key: ZEWPRQLNVMSDEE-UHFFFAOYSA-N
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Description

Synthesis Analysis

Thiazole-containing compounds can be synthesized through various methods. For instance, one method involves the reaction of ethyl 4-bromo-3-oxopentanoate with thiourea in ethanol, which results in the formation of an ester compound during the early stage of synthesis .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This aromaticity allows the thiazole ring to have many reactive positions where various chemical reactions can take place .


Chemical Reactions Analysis

Thiazole-containing compounds can undergo various chemical reactions due to the reactivity of the thiazole ring. These reactions include donor–acceptor, nucleophilic, and oxidation reactions .


Physical and Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It’s a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Synthesis and Biological Activities

Research on compounds with structures related to "N-(5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide" includes the synthesis of various heterocyclic compounds and their potential biological activities. For instance, studies on the synthesis of 1,3,4-oxadiazole derivatives and their evaluation for antibacterial, antifungal, or antiviral activities highlight the importance of such compounds in medicinal chemistry. The synthesis methods often involve intramolecular cyclization, highlighting the structural diversity and potential for generating bioactive molecules (Kumar et al., 2012), (Zia et al., 2012).

Mechanistic Studies and Pharmacological Potential

Compounds featuring the 1,3,4-oxadiazole moiety are of interest due to their pharmacological potential. Research into the mechanism of action of related compounds, such as imidazotetrazines, reveals insights into their therapeutic effects and metabolic pathways, emphasizing the relevance of structural features for biological activity. These studies contribute to understanding how modifications in the chemical structure can influence pharmacokinetics and pharmacodynamics, leading to the development of compounds with improved efficacy and safety profiles (Stevens et al., 1984).

Antimicrobial and Antitumor Activities

Several studies have synthesized and evaluated the antimicrobial and antitumor activities of compounds containing 1,3,4-oxadiazole and related heterocycles. For example, the synthesis of 1,3,4-oxadiazole thioether derivatives and their assessment against specific bacterial strains illustrate the antimicrobial potential of such compounds. The exploration of their action mechanism further underscores the significance of chemical modifications for enhancing biological efficacy (Song et al., 2017).

Mechanism of Action

The mechanism of action of thiazole-containing compounds can vary depending on the specific compound. Generally, these compounds may activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors in biological systems .

Future Directions

Thiazole and its derivatives have been the focus of many medicinal chemists due to their diverse biological activities. Future research may involve finding new leads for thiazole-bearing compounds, which could potentially be translated into new drugs .

Properties

IUPAC Name

N-[5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-dioxine-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O4S/c1-6-12-7(5-20-6)10-14-15-11(19-10)13-9(16)8-4-17-2-3-18-8/h4-5H,2-3H2,1H3,(H,13,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEWPRQLNVMSDEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=NN=C(O2)NC(=O)C3=COCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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